N'-Isobutyrylsalicylic hydrazide

Description

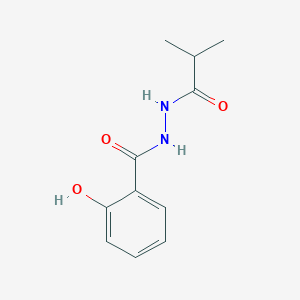

N'-Isobutyrylsalicylic hydrazide is a salicylic acid-derived hydrazide compound characterized by an isobutyryl group (-CO-C(CH₃)₂) attached to the hydrazide moiety. These compounds typically feature a salicylic acid backbone modified with substituents that influence their electronic, steric, and hydrogen-bonding properties, thereby modulating their pharmacological and chemical behaviors .

Properties

IUPAC Name |

2-hydroxy-N'-(2-methylpropanoyl)benzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7(2)10(15)12-13-11(16)8-5-3-4-6-9(8)14/h3-7,14H,1-2H3,(H,12,15)(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPMTJOGFHGEET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NNC(=O)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

N'-Isobutyrylsalicylic hydrazide has found applications in several scientific fields:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N'-isobutyrylsalicylic hydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The hydrazide group can form bonds with various enzymes and receptors, leading to modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.2.1. Antimicrobial Activity

- N'-Isobutyrylsalicylic Hydrazide Analogs: Thiazole derivative 9 inhibits Staphylococcus aureus and Candida albicans with IC₅₀ values 2–3 times lower than non-cyclized hydrazides . N-(Substituted chloride) salicylic hydrazides show >90% inhibition against Escherichia coli at 0.01% concentration, attributed to halogen substituents enhancing membrane disruption .

- Comparison with Hydrazide-Hydrazones :

Table 2: Antimicrobial Efficacy of Select Compounds

| Compound | Target Microorganism | IC₅₀/Inhibition (%) | Reference |

|---|---|---|---|

| Thiazole derivative 9 | S. aureus | 13.9 µg/mL | |

| Compound 18 | S. sclerotiorum | 0.5 µg/mL | |

| N-Cl salicylic hydrazide | E. coli | 90% at 0.01% |

2.2.2. Antioxidant and Anti-Inflammatory Activity

- Thiazole and chromene derivatives (e.g., compounds 5 and 7 ) show potent radical scavenging activity in DPPH assays, with EC₅₀ values comparable to ascorbic acid .

- Quinoline-derived acyl hydrazides reduce tactile allodynia in murine models by inhibiting P2X7 receptors, with >70% suppression of IL-1β release .

2.2.3. Enzyme Inhibition

- Salicylic hydrazide sulfonamides inhibit carbonic anhydrase isoforms (CA IX and XII) with Ki values < 100 nM. Hydroxyl groups at the ortho position enhance activity, while methoxy groups reduce it .

- Benzimidazole hydrazide derivatives inhibit urease and xanthine oxidase, with substituents like nitro groups improving potency by 40% .

Physicochemical and Spectroscopic Properties

- Vibrational Spectra : Hydrazide C=O and NH bending vibrations appear at 1655–1672 cm⁻¹ in FTIR, with shifts dependent on substituents (e.g., 1630 cm⁻¹ for N-alkylated derivatives) .

- DFT Studies : Pyrazole-carboxamide hydrazides exhibit optimized geometries with B3LYP/6-31G(d) basis sets, showing planar configurations that favor π-π stacking in enzyme binding .

Key Findings and Trends

Substituent Effects : Bulky groups (e.g., tert-butyl) and electron-withdrawing substituents (e.g., Cl, CF₃) enhance antimicrobial and antifungal activities by improving lipophilicity and target binding .

Cyclization : Thiazole and chromene ring formation significantly boosts bioactivity compared to linear hydrazides .

Synergistic Effects : Hybrid compounds (e.g., coumarin-benzothiazole hydrazides) exhibit multi-target inhibition, useful in combating drug-resistant pathogens .

Preparation Methods

Reaction Conditions and Catalysts

Esterification involves refluxing isobutyric acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The patent CN106278936A specifies a molar ratio of 1:1–2.8 (isobutyric acid:methanol) and temperatures of 70–120°C. Elevated temperatures (80–110°C) enhance reaction kinetics but require careful distillation to prevent byproduct formation.

Distillation and Phase Separation

Post-esterification, the mixture undergoes fractional distillation at 70–120°C to isolate methyl isobutyrate. Aqueous and organic phases are separated via decantation or water-separating funnels. The organic phase, rich in methyl isobutyrate, is directly used in subsequent steps, achieving a recovery rate of 97–98% over seven iterative cycles.

Table 1: Methyl Isobutyrate Recovery Across Iterative Esterification Cycles

| Cycle | Organic Phase Mass (g) | Methyl Isobutyrate Content (%) | Debris Mass (g) | Residual Acid (%) | Cumulative Yield (%) |

|---|---|---|---|---|---|

| 1 | 117 | 83.5 | 30.0 | 40.0 | 85.1 |

| 2 | 129 | 85.9 | 33.2 | 38.3 | 90.9 |

| 3 | 130 | 84.6 | 31.0 | 41.9 | 92.5 |

| 4 | 134 | 84.9 | 35.0 | 41.1 | 94.2 |

| 5 | 137 | 85.3 | 35.5 | 40.7 | 95.7 |

| 6 | 142 | 84.6 | 35.3 | 41.6 | 97.2 |

| 7 | 140 | 85.3 | 36.7 | 40.3 | 98.2 |

Hydrazinolysis of Methyl Isobutyrate

Reaction Parameters

The organic phase containing methyl isobutyrate reacts with hydrazine hydrate at 60–100°C for 10–30 hours. Optimal conditions (80–90°C for 18–24 hours) maximize conversion while minimizing hydrolysis byproducts. Toluene or chlorobenzene is added to facilitate azeotropic removal of water and methanol via reflux, driving the reaction toward completion.

Solvent Effects

Non-polar solvents like toluene improve phase separation and reduce side reactions. Trials with 150–300 wt% solvent (relative to organic phase) demonstrated 95–98% purity in the final hydrazide product.

Post-Reaction Processing

Acidification and Crystallization

The reaction mixture is acidified to pH 1 using hydrochloric acid, precipitating the hydrazide as a yellow solid. Recrystallization from ethanol further enhances purity (>99%), as confirmed by gas chromatography.

Yield Optimization

Comparative studies revealed that distillation temperatures below 70°C (e.g., 55–69°C) reduce methyl isobutyrate recovery to <50%, underscoring the necessity of stringent temperature control.

Comparative Analysis of Alternative Methods

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N'-isobutyrylsalicylic hydrazide and its derivatives?

- Methodological Answer : The synthesis typically involves refluxing salicylic hydrazide with a ketone or aldehyde under acidic or neutral conditions. For example, condensation reactions with substituted benzaldehydes or pyridyl ketones in ethanol or methanol yield hydrazone derivatives . Key steps include monitoring reaction progress via FT-IR or UV-Vis spectroscopy to track carbonyl group disappearance (e.g., C=O stretch at ~1650 cm⁻¹) . Purification often employs recrystallization from ethanol, and yields are optimized by adjusting molar ratios and reaction times .

Q. Which spectroscopic techniques are essential for characterizing N'-isobutyrylsaliazlic hydrazide derivatives?

- Methodological Answer : Essential techniques include:

- FT-IR : Confirms hydrazone formation via C=N stretch (~1600 cm⁻¹) and N-H deformation (~1550 cm⁻¹) .

- NMR (¹H/¹³C) : Identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon assignments (e.g., carbonyl carbons at ~160–170 ppm) .

- Mass Spectrometry (EI-MS/HRMS) : Validates molecular ion peaks and detects fragmentation patterns (e.g., loss of H₂O or CO groups) .

- Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/N ratios .

Q. How are hydrazide derivatives evaluated for antimicrobial activity?

- Methodological Answer : Derivatives are tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion or microdilution assays. Minimum inhibitory concentrations (MICs) are determined by serial dilution in nutrient broth, with positive controls like ampicillin. Thiazole and pyridine hybrids often show enhanced activity due to electron-withdrawing groups improving membrane penetration .

Advanced Research Questions

Q. How can computational methods like DFT optimize the design of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential maps. These models correlate with experimental UV-Vis spectra (TD-DFT) and reactivity indices, guiding substitutions to enhance bioactivity or stability . For example, electron-rich aromatic rings improve antioxidant activity by stabilizing radical intermediates .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in HRMS or NMR data (e.g., unexpected dehydration ions in HRMS ) are addressed by:

- X-ray Crystallography : Provides unambiguous structural confirmation, as seen in zinc(II) complexes with hydrazone ligands .

- Variable-Temperature NMR : Resolves dynamic effects like tautomerism in solution .

- Isotopic Labeling : Traces decomposition pathways (e.g., ¹⁸O labeling to study hydrolysis) .

Q. How do reaction conditions influence the selectivity of hydrazide derivatization?

- Methodological Answer : Cyclization reactions (e.g., forming thiazoles or chromenes) require precise pH, temperature, and solvent control. For example:

- Thiazole Synthesis : Reacting with phenyl isothiocyanate in DMF at 80°C, followed by cyclization with chloroacetone .

- Avoiding Side Reactions : Steric hindrance in α-branched substrates (e.g., isobutyryl derivatives) may require acidic conditions to suppress phosphonate decomposition .

Q. What approaches are used to study metal complexation with this compound ligands?

- Methodological Answer : Molybdenum(VI/IV) or zinc(II) complexes are synthesized by refluxing hydrazone ligands with metal salts (e.g., Zn(NO₃)₂) in ethanol. Characterization includes:

- Magnetic Susceptibility : Determines oxidation states (e.g., Mo(IV) vs. Mo(VI)) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and ligand-to-metal ratios .

- Biological Activity Testing : Complexes often show enhanced antimicrobial activity compared to free ligands due to improved lipophilicity .

Q. How are structure-activity relationships (SARs) established for hydrazide-based antifungal agents?

- Methodological Answer : SAR studies involve synthesizing derivatives with varied substituents (e.g., nitro, methoxy) and testing against phytopathogenic fungi (e.g., Fusarium spp.). Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.